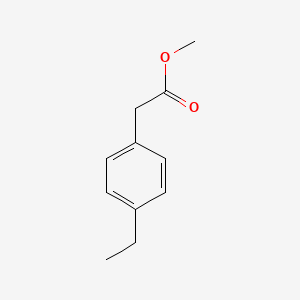

Methyl 2-(4-ethylphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(4-ethylphenyl)acetate is an organic compound with the molecular formula C11H14O2. It is a colorless liquid that is often used in the synthesis of various chemical products. This compound is known for its pleasant, fruity odor, making it a valuable component in the fragrance and flavor industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(4-ethylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-ethylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation and crystallization to achieve the desired product purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-ethylphenyl)acetate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Oxidation: 4-ethylphenylacetic acid

Reduction: 4-ethylphenylethanol

Substitution: Various substituted esters and derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-(4-ethylphenyl)acetate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives are being investigated for their biological activities, including:

- Anticancer Agents : Recent studies have highlighted the synthesis of derivatives of this compound that exhibit significant anticancer properties. For example, compounds derived from this compound have been linked to pyrazolo[1,5-a]pyrimidine structures, which are known for their efficacy against various cancer cell lines .

- Central Nervous System (CNS) Activity : Some derivatives have been evaluated for their effects on the CNS, showing promise as potential treatments for neurological disorders. The compound's ability to interact with specific receptors may lead to new therapeutic options for conditions like anxiety and depression .

Material Science

In materials science, this compound is utilized in the synthesis of advanced materials:

- Organic Light Emitting Diodes (OLEDs) : The compound serves as an intermediate in the production of OLED materials. Its unique electronic properties make it suitable for use as a dopant or host material in OLED applications, enhancing the efficiency and performance of these devices .

- Nanomaterials : Research indicates that this compound can be used in the preparation of mesoporous materials and nanoclays. These materials have applications in catalysis and environmental remediation due to their high surface area and reactivity .

Synthetic Organic Chemistry

This compound is also important in synthetic organic chemistry due to its role as a versatile building block:

- Friedel-Crafts Reactions : The compound can participate in Friedel-Crafts acylation and alkylation reactions, facilitating the synthesis of more complex aromatic compounds. This property is crucial for developing new chemical entities in pharmaceuticals and agrochemicals .

- Cross-Coupling Reactions : It has been used successfully in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential in constructing diverse organic molecules .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-ethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-phenylacetate: Similar structure but lacks the ethyl group on the phenyl ring.

Ethyl 2-phenylacetate: Similar structure but has an ethyl ester group instead of a methyl ester group.

Methyl 4-methylphenylacetate: Similar structure but has a methyl group on the phenyl ring instead of an ethyl group.

Uniqueness

Methyl 2-(4-ethylphenyl)acetate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature can affect its interactions in various chemical and biological contexts, making it distinct from other similar compounds .

Actividad Biológica

Methyl 2-(4-ethylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and structure-activity relationships associated with this compound, drawing from recent research findings and case studies.

Chemical Structure and Synthesis

This compound is an ester formed from the reaction of 4-ethylphenol and methyl acetate. The synthesis of such alkyl arylacetates has been explored using various catalytic systems, enhancing their production efficiency. For instance, the use of palladium complexes in carbonylation reactions has been reported to yield high purity and yields of similar compounds, suggesting a sustainable approach to their synthesis .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. In a study examining a range of substituted phenylacetates, several compounds showed significant activity in the micromolar range against cell lines such as HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) .

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of cell cycle arrest. Specifically, some derivatives have been shown to block cell cycle progression at the S-phase, leading to apoptosis in cancer cells. This is particularly relevant in the context of developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the substitution pattern on the aromatic ring significantly influences biological activity. For example, specific functional groups attached to the phenyl ring can enhance or diminish antiproliferative effects. Compounds with electron-withdrawing groups generally exhibited higher activity compared to those with electron-donating groups .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT-29 | 5.0 | S-phase arrest |

| Compound B | M21 | 3.0 | Apoptosis induction |

| Compound C | MCF-7 | 8.0 | Cell cycle disruption |

Case Studies

Several studies have explored the biological implications of this compound:

- Antichlamydial Activity : A study focused on structural analogs indicated that modifications to similar phenylacetate structures could lead to selective activity against Chlamydia species, suggesting potential applications in treating infections .

- Antimicrobial Properties : Other research has investigated the antimicrobial properties of related compounds, revealing moderate activity against various Gram-positive and Gram-negative bacteria . This opens avenues for further exploration into its utility as an antibacterial agent.

- Toxicity Assessments : Evaluations of toxicity towards human cells have shown that certain derivatives exhibit low toxicity profiles, making them suitable candidates for further development in therapeutic applications .

Propiedades

IUPAC Name |

methyl 2-(4-ethylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIQFQYCZIJUIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.